molecular formula C23H24ClN3O3 B2565200 N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(2,4-dimethylphenoxy)acetamide CAS No. 1058175-05-5

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B2565200
CAS No.: 1058175-05-5
M. Wt: 425.91
InChI Key: GIQIUYQJYQHLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(2,4-dimethylphenoxy)acetamide is a synthetic small molecule compound of interest in medicinal chemistry and oncology research. While direct data on this exact compound is limited, it shares a core pyridazinone structure with a class of compounds identified as potent inhibitors of protein-protein interactions. Based on studies of closely related analogs, this compound may function as a protein-protein interaction inhibitor. Specifically, research on similar N-aryl acetamide-substituted pyridazinones has demonstrated their ability to act as first-in-class, covalent inhibitors that target the PRMT5 Binding Motif (PBM) interface . These inhibitors bind to a site on the PRMT5 enzyme that is distinct from the catalytic pocket, directly disrupting its interaction with substrate adaptor proteins like RIOK1 . This mechanism is crucial for the methylation of several PRMT5 substrates, including those involved in spliceosome complexes and histone modification . The halogenated pyridazinone group, a key structural feature of this chemical series, can mediate the formation of a covalent bond with a cysteine residue (Cys278) on PRMT5, leading to sustained target engagement . The primary research value of this compound and its analogs lies in their potential to selectively target PRMT5-dependent functions in specific cancer contexts. This is particularly relevant for the investigation of MTAP-deleted cancers, a common genomic aberration found in glioblastoma, pancreatic tumors, and mesotheliomas, where inhibition of PRMT5 complex formation is a synthetic lethal strategy . As such, this compound is a valuable tool for researchers exploring novel oncotherapeutic pathways and targeted cancer treatments. This product is for non-human research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-2-(2,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c1-16-4-10-21(17(2)14-16)30-15-22(28)25-12-3-13-27-23(29)11-9-20(26-27)18-5-7-19(24)8-6-18/h4-11,14H,3,12-13,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQIUYQJYQHLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone and Acetamide Motifs

(a) N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide
  • Key Differences: Pyridazinone core substituted with 4,5-dichloro groups (vs. 4-chlorophenyl in the target compound). Sulfonylazepane group at the phenyl ring (vs. propyl chain in the target). Synthetic Route: Uses thionyl chloride and TEA for amide bond formation, achieving a 79% yield . Physicochemical Data:
  • HRMS (ESI/Q-TOF): Confirmed molecular weight alignment.
  • LCMS and ¹H NMR data indicate distinct electronic environments due to sulfonyl and dichloro substituents .
(b) N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
  • Key Differences: Triazole ring replaces the pyridazinone core. Naphthalenyloxy group (vs. dimethylphenoxy in the target). Synthetic Route: 1,3-dipolar cycloaddition between azide and alkyne precursors . Spectroscopic Data:
  • IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C–Cl) align with acetamide and chloroaryl groups .
  • HRMS: [M + H]+ at 393.1112, indicating lower molecular weight than the target compound .

Analogues with Phenoxyacetamide Substituents

(a) 2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide
  • Key Differences: Pyrimidine core (vs. pyridazinone). Isopropyl group on acetamide (vs. dimethylphenoxy in the target). Physicochemical Data:
  • ¹H NMR (DMSO-d6): δ 12.94 (s, 1H) indicates acidic protons absent in the target compound.
  • m/e 515 (M+H)+, significantly higher molecular weight than the target .
(b) (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m)
  • Key Differences: Hexan backbone with multiple stereocenters (vs. simpler propyl chain in the target). 2,6-Dimethylphenoxy group (vs. 2,4-dimethylphenoxy). Pharmacological Implications: Designed for peptide-like interactions, contrasting with the target’s small-molecule profile .

Critical Analysis of Divergent Features

  • Electron-Withdrawing Effects: The target’s 4-chlorophenyl group enhances stability compared to 4,5-dichloro-pyridazinone in , which may increase reactivity but reduce selectivity.
  • Structural Complexity : Compounds like and incorporate bulky groups (e.g., hexan backbones, indazole), likely improving target engagement but complicating pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.